2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
“2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are considered as a unique category of N-bridged 5,6-bicyclic compounds and have received substantial consideration for their potential utility as bioactive precursors or for other industrial applications .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a facile, practical, and metal-free microwave-assisted protocol . This protocol utilizes 1-amino-2-imino-pyridine derivatives as versatile precursors . A broad variety of carboxylic acids could be employed effectively to synthesize the respective derivatives via direct metal-free C–N bond construction .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyridine moiety is found in many biologically active compounds. A catalyst-free, microwave-mediated method for synthesizing these compounds demonstrates broad substrate scope and good functional group tolerance .
Development of Pharmaceuticals
Compounds containing the 1,2,4-triazolo[1,5-a]pyridine structure are known to exhibit various pharmaceutical activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make them valuable in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Sciences
In the field of material sciences, 1,2,4-triazolo[1,5-a]pyridines have applications due to their unique chemical properties. They can be used in the development of new materials with specific functionalities .
Mechanochemical Synthesis
The mechanochemical method to obtain 1,2,4-triazolo[1,5-a]pyridines involves a reaction between azinium-N-imines and nitriles. This process is facilitated by copper acetate and represents a sustainable approach to synthesizing fused heterocyclic compounds .
Bioactive Precursors
These compounds serve as bioactive precursors with potential utility in various industrial applications. They exhibit behaviors such as mGlu modulation, PHD-1 inhibition, PDE10 inhibition, and antioxidant activity. Additionally, they have been used as herbicidal agents and in the treatment of diabetes and cardiovascular disorders .
Therapeutic Targets
Specific isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure are crucial in this research .
Antitumor Activity
Certain derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown antitumor activity. For example, compound H12 has been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .
Regioselective Synthesis
The rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles is another application. This method allows for obtaining different products with structural diversity, which is essential for developing targeted therapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
For example, 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors .
Pharmacokinetics
The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for good bioavailability .
Result of Action
Related compounds have been found to exhibit various biological activities, including anti-inflammatory, antifungal, antitubercular, and antibacterial effects .
Action Environment
The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for stability under various environmental conditions .
properties
IUPAC Name |
2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNMAKURWWVZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |
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